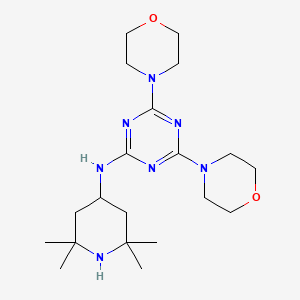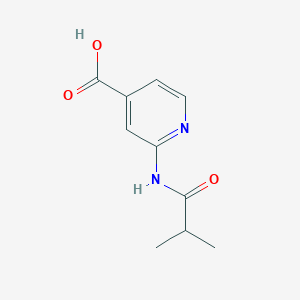![molecular formula C17H10Cl2N2O2S B2676750 (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 554408-53-6](/img/structure/B2676750.png)
(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C17H10Cl2N2O2S and its molecular weight is 377.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transparent Aromatic Polyimides with High Refractive Index
Transparent polyimides with high refractive indices and small birefringences, alongside good thermomechanical stabilities, have been synthesized through the thermal polycondensation involving thiophenyl-substituted benzidines. This research highlights the potential use of sulfur-containing aromatic compounds in creating materials with desirable optical and mechanical properties, suggesting a role for compounds like (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one in developing high-performance polymeric materials Transparent Aromatic Polyimides Derived from Thiophenyl-Substituted Benzidines with High Refractive Index and Small Birefringence.
Antiproliferative Activity Against Cancer Cell Lines
Novel thiazolidinedione derivatives, including structures similar to this compound, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These studies demonstrate the potential therapeutic applications of such compounds in cancer treatment, with specific derivatives showing potent antiproliferative activity, highlighting their relevance in medicinal chemistry Synthesis and in vitro antiproliferative activity against human cancer cell lines of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones.
Antimicrobial Applications
Compounds bearing the core structure of this compound have been explored for their antimicrobial properties. The synthesis of fluorobenzamides containing thiazole and thiazolidine, and their evaluation against various bacterial and fungal strains, indicate the potential use of such compounds in developing new antimicrobial agents. The presence of fluorine atoms and other substituents in the benzoyl group has been found to enhance antimicrobial activity, suggesting a role for structural analogs in combating microbial infections Microwave induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves the condensation of 3-benzoyl-2-thioxoimidazolidin-4-one with 3,4-dichlorobenzaldehyde in the presence of a base followed by oxidation of the resulting intermediate.", "Starting Materials": [ "3-benzoyl-2-thioxoimidazolidin-4-one", "3,4-dichlorobenzaldehyde", "Base (e.g. sodium hydroxide)", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: Dissolve 3-benzoyl-2-thioxoimidazolidin-4-one and 3,4-dichlorobenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain a solid product.", "Step 4: Purify the solid product by recrystallization or column chromatography.", "Step 5: Oxidize the purified product using an oxidizing agent (e.g. hydrogen peroxide) to obtain the final product, (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one." ] } | |
Número CAS |
554408-53-6 |
Fórmula molecular |
C17H10Cl2N2O2S |
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-12-7-6-10(8-13(12)19)9-14-16(23)21(17(24)20-14)15(22)11-4-2-1-3-5-11/h1-9H,(H,20,24) |
Clave InChI |
NFYJNLHVQSZLTR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/NC2=S |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2676669.png)
![5-Bromo-6-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2676670.png)




![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)





![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2676688.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676690.png)